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Compound of Interest

Compound Name: 2-bromopentanoyl Chloride

CAS No.: 42768-45-6

Cat. No.: B1625257

Get Quote

Executive Summary & Molecular Architectonics[1]
2-Bromopentanoyl chloride (CAS: 42768-45-6) represents a critical class of

-haloacyl halides serving as a high-reactivity intermediate in organic synthesis and polymer
chemistry.[1] Unlike simple alkyl halides, this molecule possesses dual electrophilic sites: the
acyl carbon (hard electrophile) and the

-carbon (soft electrophile).

Its structural significance lies in its conformational lability.[1] The presence of a bulky bromine

atom at the C2 position, adjacent to a planar carbonyl group, induces specific rotational

barriers that dictate its reactivity profile, particularly in stereoselective nucleophilic substitutions

and Atom Transfer Radical Polymerization (ATRP) initiation.

Structural Parameters
Formula:

Molecular Weight: 199.47 g/mol [1]
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Chirality: The C2 carbon is a stereogenic center. Commercial preparations are typically

racemic, but enantiopure forms are crucial for peptidomimetic synthesis.[1]

Conformational Analysis: The "Cis Effect"
The reactivity of 2-bromopentanoyl chloride is governed by the spatial arrangement of the C-

Br bond relative to the C=O double bond.

Rotational Isomerism
Rotation around the C1-C2 bond yields two primary conformers. Contrary to steric intuition,

-haloacyl halides often exhibit a preference for the syn-periplanar (cis) conformation, where the
halogen eclipses the carbonyl oxygen.

Syn-Periplanar (Cis): The C-Br and C=O bonds are eclipsed (dihedral angle

).[1]

Stabilization: Quantum mechanical "Cis Effect" (hyperconjugation between oxygen lone

pairs and the C-Br

antibonding orbital).

Anti-Periplanar (Trans): The C-Br and C=O bonds are anti (dihedral angle

).[1]

Destabilization:[2] While sterically relieved, this form is often electronically less favorable

in acyl halides compared to ketones.[1]

Gauche: Intermediate rotation (

), often populated due to the steric bulk of the propyl chain at C2.

Visualizing the Equilibrium
The following diagram illustrates the thermodynamic equilibrium and the energy barriers

associated with rotation.
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Figure 1: Conformational equilibrium governed by electronic (hyperconjugation) vs. steric

forces.

Synthetic Protocol & Purification
The synthesis of 2-bromopentanoyl chloride requires strict moisture exclusion.[1] The

standard route utilizes thionyl chloride (

) due to the ease of removing gaseous byproducts (

,

).

Reagents & Stoichiometry
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Reagent Equiv. Role

2-Bromopentanoic Acid 1.0 Substrate

Thionyl Chloride (

)
1.2 - 1.5 Chlorinating Agent

DMF (Dimethylformamide) 0.05 (Cat.)[1]
Catalyst (Vilsmeier-Haack

type)

Dichloromethane (DCM) Solvent
Optional (Neat reaction

preferred)

Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an

addition funnel, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber

(NaOH trap) to neutralize acidic gases.

Charging: Add 2-bromopentanoic acid (e.g., 10.0 g) to the flask. Flush with dry

for 15 minutes.

Catalysis: Add catalytic DMF (2-3 drops). This forms the reactive chloroiminium intermediate,

significantly accelerating the reaction.

Addition: Add

dropwise via the addition funnel at room temperature. Caution: Gas evolution (

,

) will be vigorous.

Reflux: Once addition is complete, heat the mixture to 60-70°C (oil bath) for 2-3 hours.

Evolution of gas should cease.[1]

Purification (Distillation):

Remove excess

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/11183241
https://pubchem.ncbi.nlm.nih.gov/compound/11183241
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


under reduced pressure (rotary evaporator) at 40°C.

Perform vacuum distillation on the residue. 2-Bromopentanoyl chloride typically boils at

~60-65°C at 10 mmHg (extrapolated from homologs).[1]

Collect the colorless to pale yellow liquid under inert atmosphere.[1]

Spectroscopic Characterization
Accurate identification relies on detecting the shift in carbonyl frequency and the specific

coupling patterns of the alkyl chain.

Infrared Spectroscopy (FT-IR)
The carbonyl stretch (

) is the diagnostic feature.

Position: 1790 – 1815 cm⁻¹.[1]

Shift Explanation: Normal acyl chlorides absorb ~1800 cm⁻¹.[1] The

-bromo substituent exerts an inductive electron-withdrawing effect (-I), strengthening the
C=O bond and shifting the frequency higher (blue shift) compared to pentanoyl chloride.

Fermi Resonance: Often observed as a split peak (doublet) due to resonance between the

fundamental C=O stretch and the first overtone of a lower-frequency mode.

Nuclear Magnetic Resonance ( H NMR)
Solvent:

(Dry).[1]

-Proton (H-2): Triplet or dd at

4.4 – 4.6 ppm.[1] This is significantly deshielded by both the carbonyl and the bromine.

-Protons (H-3): Multiplet at
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2.0 – 2.2 ppm.[1] These protons are diastereotopic due to the chiral center at C2, often
appearing as complex multiplets rather than simple quartets.

Terminal Methyl: Triplet at

0.9 ppm.[1]

Applications in Drug Development & Materials
Atom Transfer Radical Polymerization (ATRP)
2-Bromopentanoyl chloride is a "privileged structure" for synthesizing ATRP initiators.[1] It

effectively converts hydroxyl-functionalized surfaces or drugs into macroinitiators.[1]

Mechanism: The C-Br bond is homolytically cleaved by a transition metal catalyst (

), initiating polymerization of methacrylates or styrenes.

Utility: Grafting polymers from drug-eluting stents or creating block copolymer micelles for

drug delivery.[1]

Peptidomimetics
The acyl chloride reacts with amines to form

-bromoamides, which are precursors to

-amino acids via nucleophilic substitution (azide displacement followed by reduction).
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Figure 2: Divergent synthetic pathways for materials science and pharmaceutical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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